molecular formula C7H5ClFI B6273589 1-(chloromethyl)-3-fluoro-2-iodobenzene CAS No. 1261782-19-7

1-(chloromethyl)-3-fluoro-2-iodobenzene

Cat. No.: B6273589
CAS No.: 1261782-19-7
M. Wt: 270.5
InChI Key:
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Description

1-(Chloromethyl)-3-fluoro-2-iodobenzene is an aromatic compound characterized by the presence of three distinct substituents on a benzene ring: a chloromethyl group, a fluorine atom, and an iodine atom

Preparation Methods

The synthesis of 1-(chloromethyl)-3-fluoro-2-iodobenzene typically involves the chloromethylation of 3-fluoro-2-iodobenzene. One common method includes the reaction of 3-fluoro-2-iodobenzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making it more electrophilic and facilitating the attack by the aromatic ring .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product efficiently.

Chemical Reactions Analysis

1-(Chloromethyl)-3-fluoro-2-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Common reagents and conditions used in these reactions include acidic or basic environments, various solvents like dichloromethane (CH₂Cl₂) or ethanol (EtOH), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Chloromethyl)-3-fluoro-2-iodobenzene has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of radiolabeled molecules for imaging studies, particularly in positron emission tomography (PET) scans.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(chloromethyl)-3-fluoro-2-iodobenzene involves its reactivity towards various nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in a wide range of substitution reactions. The presence of the fluorine and iodine atoms can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

1-(Chloromethyl)-3-fluoro-2-iodobenzene can be compared with other halogenated benzene derivatives, such as:

    1-(Chloromethyl)-2-fluoro-4-iodobenzene: Similar in structure but with different positions of the substituents, leading to variations in reactivity and applications.

    1-(Bromomethyl)-3-fluoro-2-iodobenzene: The bromomethyl group can exhibit different reactivity compared to the chloromethyl group, affecting the types of reactions and products formed.

    1-(Chloromethyl)-3-fluoro-4-iodobenzene:

The uniqueness of this compound lies in its specific arrangement of substituents, which can lead to unique reactivity patterns and applications in various fields.

Properties

CAS No.

1261782-19-7

Molecular Formula

C7H5ClFI

Molecular Weight

270.5

Purity

95

Origin of Product

United States

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